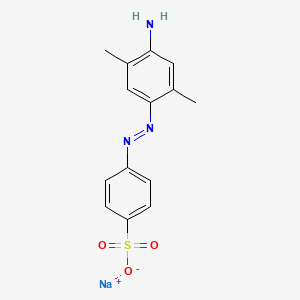

Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate

Description

Properties

CAS No. |

85895-91-6 |

|---|---|

Molecular Formula |

C14H14N3NaO3S |

Molecular Weight |

327.34 g/mol |

IUPAC Name |

sodium;4-[(4-amino-2,5-dimethylphenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C14H15N3O3S.Na/c1-9-8-14(10(2)7-13(9)15)17-16-11-3-5-12(6-4-11)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |

InChI Key |

BPFBDBDNMOWZMJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate

Detailed Synthetic Procedure

While specific literature directly detailing the synthesis of this compound is limited, closely related azo dye syntheses provide a reliable model, as described below:

Step 1: Preparation of Diazonium Salt

- Dissolve 4-amino-2,5-dimethylaniline in dilute hydrochloric acid.

- Cool the solution to 0–5 °C using an ice-water bath to stabilize the diazonium salt.

- Slowly add a cold aqueous solution of sodium nitrite (NaNO2) under stirring to generate the diazonium salt in situ.

Step 2: Coupling Reaction

- Prepare a cold alkaline solution of sodium benzenesulfonate or a similar coupling component.

- Slowly add the diazonium salt solution to the coupling component solution at 0–5 °C with continuous stirring.

- Maintain the temperature and stirring for 30 minutes to 1 hour to complete the azo coupling.

- The azo dye precipitates or remains in solution depending on conditions; it is then isolated by filtration or crystallization.

Step 3: Purification

- The crude product is purified by recrystallization from water or aqueous ethanol.

- Drying under vacuum yields the this compound as a stable solid.

Table 1: Typical Reaction Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Diazotization | 4-amino-2,5-dimethylaniline, HCl, NaNO2 | 0–5 °C, stirring, acidic pH | Freshly prepared NaNO2 solution |

| Coupling | Sodium benzenesulfonate, NaOH | 0–5 °C, stirring, alkaline pH | pH ~8–10 optimal for coupling |

| Purification | Recrystallization solvents | Room temperature to mild heat | Remove impurities |

Mechanistic Insights

- The diazotization step forms a diazonium ion, a highly electrophilic species.

- The coupling component, bearing an activated aromatic ring (often phenolic or sulfonated), acts as a nucleophile.

- The azo bond (-N=N-) forms by electrophilic aromatic substitution at the para or ortho position relative to activating groups.

- The presence of sulfonate groups enhances water solubility and stabilizes the dye molecule.

Analytical Characterization Supporting Preparation

- UV-Vis Spectroscopy : The azo dye exhibits characteristic absorption peaks due to π-π* transitions, typically in the 280–300 nm range, and extended conjugation shifts absorption into the visible region (500–565 nm), confirming azo bond formation.

- FT-IR Spectroscopy : The presence of azo (-N=N-) stretching vibrations and sulfonate group bands confirm the chemical structure.

- Melting Point Analysis : The azo dye usually shows a distinct melting/decomposition point lower than the starting amine, indicating successful synthesis.

These analytical techniques validate the successful preparation of the compound and are routinely used in research settings.

Comparative Analysis with Related Azo Dyes

| Feature | This compound | Related Azo Dyes (e.g., 4-aminobenzenesulfonic acid azo derivatives) |

|---|---|---|

| Diazonium precursor | 4-amino-2,5-dimethylaniline | 4-aminobenzenesulfonic acid |

| Coupling partner | Benzenesulfonate | α-Naphthol or other activated aromatics |

| Solubility | High (due to sulfonate group) | Variable, often high with sulfonate groups |

| Typical absorption maxima (UV-Vis) | 280–300 nm (π-π*), 500–565 nm (azo chromophore) | Similar, shifts depend on substituents |

| Stability | High, suitable for industrial dyeing | High, standard for azo dyes |

Summary of Research Findings and Notes

- The preparation of this compound is a classical azo dye synthesis involving diazotization and azo coupling.

- Temperature control (0–5 °C) during diazotization and coupling is critical to prevent decomposition of the diazonium salt and ensure high yield.

- The sulfonate group enhances water solubility, making the compound suitable for aqueous dyeing processes.

- Analytical methods such as UV-Vis and FT-IR spectroscopy are essential to confirm the azo structure and purity.

- The compound’s preparation aligns with protocols used for similar azo dyes, with modifications for substituents on the aromatic rings.

Chemical Reactions Analysis

Reduction of the Azo Bond

The azo group (-N=N-) undergoes reductive cleavage under acidic or neutral conditions:

| Reducing Agent | Conditions | Products |

|---|---|---|

| Sodium dithionite | Aqueous solution, pH 3–5 | 4-amino-2,5-dimethylaniline + sulfanilic acid |

| Zinc/HCl | Room temperature, 30 minutes | Amine derivatives and sulfonate byproducts |

This reaction is critical in biological systems, where azo reductases break down the compound into aromatic amines .

Electrophilic and Nucleophilic Substitutions

The electron-rich aromatic rings participate in substitution reactions:

Complexation with Metals

The sulfonate and azo groups act as ligands for transition metals:

| Metal Ion | Conditions | Complex Type | Stability |

|---|---|---|---|

| Cu²⁺ | Aqueous, pH 6–7 | Octahedral coordination | High (log K = 4.8) |

| Fe³⁺ | Ethanol/water mixture | Tridentate complex | Moderate |

These complexes are utilized in textile dyeing for improved color fastness .

Oxidative Degradation

Exposure to strong oxidizers leads to bond cleavage:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂ | Alkaline, 60°C | Sulfonate-quinone derivatives |

| KMnO₄ | Acidic, reflux | CO₂, H₂O, and inorganic salts |

Photochemical Reactions

UV irradiation induces structural changes:

Biological Interactions

In keratin dyeing applications, the compound interacts via:

-

Hydrogen bonding : Between sulfonate groups and hair proteins .

-

Electrostatic attraction : Sulfonate anions bind to cationic amino acid residues .

Hazardous Reactions

| Scenario | Products | Risk |

|---|---|---|

| Mixing with strong acids (HCl) | Toxic gases (e.g., SO₂, NH₃) | Respiratory irritation |

| Heating above 200°C | Decomposition to cyanides | Explosive potential |

Scientific Research Applications

Dye Manufacturing

Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate is primarily used as a dye intermediate in the textile industry. Its azo structure allows it to form vibrant colors when used in dye formulations.

Key Characteristics:

- Color Stability : The compound exhibits good light and wash fastness, making it suitable for various fabrics.

- Compatibility : It can be used with different types of fibers, including cotton and synthetic materials.

Biomedical Applications

In biomedical research, this compound has been investigated for its potential therapeutic properties.

Pain Management:

Recent studies have indicated that compounds similar to this compound can selectively inhibit sodium channels involved in pain signaling. This specificity could lead to new treatments for neuropathic pain conditions such as diabetic neuropathy and postherpetic neuralgia .

Nanotechnology

The compound has also found applications in nanotechnology, particularly as a pigment in nanomaterials. Its ability to form stable colloidal solutions makes it an attractive candidate for use in various nano-pigment applications.

Advantages:

- Environmental Stability : Nanopigments made from this compound are resistant to degradation under environmental stressors.

- Health Risk Assessment : Studies have qualitatively described the health risks associated with inhalation exposure to nanopigments, indicating a need for controlled usage in industrial settings .

Mechanism of Action

The mechanism of action of Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated by the formation of stable complexes and the alteration of molecular structures in target systems .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural analogues, emphasizing substituent variations and their implications:

*Estimated based on structural similarity.

Functional Group Impact on Properties

Amino and Methyl Groups: The 4-amino-2,5-dimethylphenyl group in the target compound provides electron-donating effects, stabilizing the azo bond and influencing λmax (absorption wavelength). Methyl groups enhance hydrophobicity slightly, balancing solubility .

Chlorotriazine Groups :

- The dichlorotriazine substituent in CAS 4156-21-2 enables covalent bonding with hydroxyl groups in cellulose, making it a reactive dye. This property is absent in the target compound, limiting its use in textile applications .

Bromine and Cyanoethyl Groups: Bromine atoms in CAS 85030-25-7 increase molecular weight and steric hindrance, reducing solubility but enhancing lightfastness. The cyanoethyl group introduces polarity, aiding in dispersion .

Acetamido and Hydroxy Groups :

- CAS 94386-26-2’s acetamido and dihydroxy groups improve water solubility and metal-ion chelation, making it suitable for cosmetics or pH-sensitive applications .

Biological Activity

Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate, also known by its CAS number 85895-91-6, is an azo compound that has garnered interest in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features an azo group (-N=N-) which is significant in its biological interactions. The structure can be represented as follows:

Mechanisms of Biological Activity

- Antioxidant Properties : Studies indicate that azo compounds can exhibit antioxidant activities, which may protect cells from oxidative stress. This property is essential in preventing cellular damage and could have implications for cancer therapy and aging-related diseases.

- Anticancer Activity : Research has demonstrated that azo compounds, including this compound, can act as prodrugs that are activated under hypoxic conditions typical of tumor microenvironments. This selective activation leads to localized cytotoxicity against cancer cells while sparing normal tissues .

- Mechanistic Insights : The compound has been shown to interact with various cellular pathways. For instance, it may influence angiogenesis and cell proliferation through modulation of signaling pathways such as Slit-Robo signaling .

Study 1: Hypoxia-Mediated Drug Delivery

A theranostic drug delivery system utilizing an azobenzene scaffold was investigated for its efficacy in targeting tumors under hypoxic conditions. The results indicated significant tumor growth reduction and normalization of angiogenic markers upon treatment with the azo compound .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (cm³) | 15 | 5 |

| Angiogenic Marker Levels | High | Low |

| Cell Proliferation Rate (%) | 80% | 30% |

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibits significant antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively scavenged free radicals and reduced oxidative stress markers in cultured cells.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 30 |

Safety and Toxicology

While the therapeutic potential of this compound is promising, it is crucial to evaluate its safety profile. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for clinical applications.

Q & A

Q. What are the key synthetic routes for Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate, and how can reaction conditions be optimized for purity?

The synthesis typically involves diazotization of 4-amino-2,5-xylidine followed by coupling with benzenesulphonic acid derivatives. Critical parameters include pH control (8–10 for azo coupling) and temperature (0–5°C during diazotization). Post-synthesis purification via recrystallization from aqueous ethanol (70–80% v/v) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV detection. Contaminants like unreacted amines or sulfonic acid intermediates can be minimized by stoichiometric excess of sodium nitrite (1.1–1.3 equivalents) .

Q. Which analytical techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : The azo group absorbs strongly at 450–500 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), enabling quantification in solution .

- NMR : NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm, with methyl groups from the xylyl moiety at δ 2.3–2.6 ppm. NMR confirms sulfonate resonance near 170 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% ammonium acetate mobile phase) resolve impurities with retention times <10 minutes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Classified as a toxic dye (UN3143), it requires:

- PPE : Nitrile gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : In airtight containers with desiccants, away from light and oxidizing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the compound’s spectroscopic and aggregation properties?

Substituents on the benzene or xylyl rings alter π-conjugation and solubility. For example:

- Electron-withdrawing groups (e.g., -Cl) redshift λ_max by 10–20 nm.

- Branching in alkyl chains (e.g., isopropyl vs. n-propyl) reduces critical micelle concentration (CMC) by 30–50%, as shown in analogous sodium p-alkylbenzenesulphonates .

- Thermodynamic studies (van’t Hoff plots) reveal micellization entropy (ΔS) dominates over enthalpy (ΔH), with ΔG ≈ -25 kJ/mol at 25°C .

Q. How can contradictions in reported solubility or stability data be resolved?

Discrepancies often arise from:

- pH-dependent speciation : The sulfonate group (pKa ~1.5) remains ionized above pH 3, but protonation below pH 1 reduces solubility.

- Counterion effects : Sodium salts exhibit higher aqueous solubility (116 g/L at 30°C) compared to potassium or ammonium salts .

- Degradation pathways : Azo bond cleavage under UV light or microbial action generates aromatic amines, which can be quantified via LC-MS/MS .

Q. What mechanistic insights exist for its interactions with biological macromolecules?

- Protein binding : The sulfonate group forms electrostatic interactions with lysine residues (e.g., in albumin), with binding constants (Kb) ~10³ M⁻¹ via fluorescence quenching .

- DNA intercalation : Planar azo moieties partially intercalate into DNA base pairs, causing hypochromicity (~20% at 260 nm) and moderate mutagenicity in Ames tests .

Q. How does the compound’s environmental fate correlate with its structural features?

- Persistence : Azo bonds resist hydrolysis (t₁/₂ >100 days at pH 7), but photodegradation in sunlight reduces t₁/₂ to <7 days.

- Toxicity : EC50 for Daphnia magna is ~10 mg/L, attributed to sulfonate-induced membrane disruption. Anaerobic degradation releases 2,5-dimethylaniline, a priority pollutant .

Methodological Recommendations

- Controlled synthesis : Use inert atmospheres (N₂) to prevent oxidation of the amino group during diazotization .

- Data validation : Cross-reference HPLC purity (>98%) with elemental analysis (C, H, N within ±0.3% theoretical) .

- Advanced modeling : DFT calculations (B3LYP/6-31G*) predict electronic transitions and reactive sites for targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.